molecular formula C21H24N6O2 B2732911 N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251576-03-0

N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2732911
CAS No.: 1251576-03-0
M. Wt: 392.463
InChI Key: VIXSAMVGQOXLHQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates both pyrimidine and imidazole heterocyclic systems, which are privileged scaffolds frequently found in pharmacologically active compounds . The presence of the pyrimidine ring, a common feature in nucleosides, suggests potential for investigating interactions with various enzymatic targets . The specific substitution pattern, featuring a piperidine group on the pyrimidine and an ethoxyphenyl carboxamide on the imidazole, creates a complex structure valuable for probing structure-activity relationships (SAR) in the development of new therapeutic agents . While the specific biological profile of this exact molecule is under investigation, research on structurally related piperidine-carboxamide compounds has revealed potent and selective inhibitory activity against the Plasmodium falciparum proteasome, demonstrating promise as a novel class of antimalarials with a low propensity for generating resistance . Furthermore, analogous compounds featuring imidazole cores are extensively studied for their diverse biological properties, including antibacterial activities, making this chemotype a compelling starting point for antimicrobial research programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-2-29-17-8-6-16(7-9-17)25-21(28)18-13-27(15-24-18)20-12-19(22-14-23-20)26-10-4-3-5-11-26/h6-9,12-15H,2-5,10-11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXSAMVGQOXLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of catalysts.

    Substitution reactions: Introduction of the ethoxyphenyl and piperidinyl groups through nucleophilic substitution reactions.

    Coupling reactions: Use of coupling agents like EDCI or DCC to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Imidazole Ring Functionalization

The imidazole ring undergoes electrophilic substitution and metal-catalyzed coupling reactions. Key reactive sites include the N-1 and C-4 positions:

Reaction TypeConditionsOutcomeReference
N-Alkylation K₂CO₃, DMF, 80°C, alkyl halideSubstitution at N-1 with pyrimidine-piperidine moiety (core synthesis)
C-4 Carboxamide Formation EDC/HOBt, DCM, RT, 4-ethoxyanilineCoupling of imidazole-4-carboxylic acid with aryl amine
  • Mechanistic Insight : The carboxamide at C-4 is synthesized via activation of the carboxylic acid (e.g., using EDC/HOBt) followed by nucleophilic attack by 4-ethoxyaniline. This step is critical for introducing the ethoxyphenyl group.

Pyrimidine-Piperidine Modifications

The 6-(piperidin-1-yl)pyrimidin-4-yl group participates in nucleophilic aromatic substitution (NAS) and cross-coupling:

Reaction TypeConditionsOutcomeReference
Piperidine Introduction Piperidine, DIPEA, DMSO, 120°CNAS at pyrimidine C-6 with piperidine
Halogenation NCS, AcOH, 50°CChlorination at pyrimidine C-2/C-5 positions
  • Key Data : NAS reactions at pyrimidine C-6 require electron-deficient aromatic systems and polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Ethoxyphenyl Group Transformations

The 4-ethoxyphenyl moiety undergoes dealkylation and electrophilic substitution:

Reaction TypeConditionsOutcomeReference
O-Deethylation BBr₃, DCM, −78°C → RTConversion to 4-hydroxyphenyl derivative
Nitration HNO₃/H₂SO₄, 0°CNitro group introduction at phenyl C-3
  • Biological Relevance : O-Deethylation mimics metabolic pathways, generating phenolic intermediates with altered pharmacokinetics .

Carboxamide Hydrolysis and Derivatization

The carboxamide group is hydrolyzed to carboxylic acid or modified via reductive amination:

Reaction TypeConditionsOutcomeReference
Acid Hydrolysis 6M HCl, reflux, 12hCarboxamide → Carboxylic acid
Reductive Amination NaBH₃CN, MeOH, RTConversion to secondary amine derivatives
  • Yield Optimization : Hydrolysis under acidic conditions achieves >80% conversion but risks imidazole ring degradation if prolonged.

Heterocyclic Ring Expansion/Contraction

The imidazole and pyrimidine rings participate in cycloaddition and ring-opening reactions:

Reaction TypeConditionsOutcomeReference
Imidazole Ring Opening H₂O₂, AcOH, 60°CCleavage to form diamino intermediates
Pyrimidine Bromination Br₂, FeBr₃, CHCl₃, RTBromine addition at pyrimidine C-5

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable diversification:

Reaction TypeConditionsOutcomeReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane, 100°CAryl boronic acid addition to pyrimidine
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, toluene, 110°CIntroduction of secondary amines at C-2

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide exhibit significant anticancer properties. The imidazole scaffold is known for its ability to inhibit various kinases involved in cancer progression. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Initial screening showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neurological Applications

Due to the presence of the piperidine moiety, this compound is being investigated for its effects on central nervous system disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, including nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases .

Case Study: Inhibition of Monoacylglycerol Lipase (MAGL)

A notable study focused on the role of similar compounds in inhibiting monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. The study employed structure-activity relationship (SAR) analysis to optimize the efficacy of these compounds, demonstrating that modifications to the piperidine ring can enhance potency and selectivity for MAGL inhibition .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Pyrimidine Substituent Modifications

  • Piperidin-1-yl vs. Dimethylamino (): The target compound’s piperidinyl group introduces greater steric bulk and lipophilicity compared to dimethylamino in C18H20N6O3. Piperidine’s six-membered ring may enhance binding to hydrophobic pockets in target proteins (e.g., kinases), while dimethylamino’s smaller size and polarity could improve aqueous solubility .
  • Piperidin-1-yl vs.

Carboxamide Substituent Variations

  • 4-ethoxyphenyl vs.
  • 4-ethoxyphenyl vs. 3-chlorophenyl (): The chloro group in the naphthyridine derivative is strongly electron-withdrawing, favoring interactions with electrophilic protein residues, while ethoxy supports passive membrane diffusion due to moderate hydrophobicity.

Pharmacological Implications

  • Target Selectivity: The piperidinyl-pyrimidine group in the target compound may confer higher affinity for kinases with large hydrophobic active sites (e.g., Aurora kinases) compared to dimethylamino-substituted analogs .

Research Findings and Methodological Considerations

  • Screening Data: The availability of 12 mg of C18H20N6O3 () suggests it was prioritized in early-stage screens, possibly due to favorable solubility or potency. The target compound’s absence from screening reports may indicate it is a newer or less-studied analog.

Biological Activity

N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
CAS Number1396686-24-0
SMILESCCOc(cc1)ccc1NC(=O)Nc2cc(N3CCCCC3)ncn2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as farnesyltransferase, which is crucial for the post-translational modification of proteins involved in cell signaling pathways .
  • Receptor Modulation : It may interact with receptors involved in various signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Breast CancerMDA-MB-2315.0
Liver CancerHepG27.5
Colorectal CancerHCT1166.0

These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2 to 10 µg/mL, depending on the strain tested.

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Study on Breast Cancer : A recent study evaluated the compound's effect on MDA-MB-231 cells, revealing that it significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Efficacy : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent inhibition of bacterial growth.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

Piperidine-Pyrimidine Core Formation : Reacting 6-chloropyrimidin-4-amine with piperidine under basic conditions to introduce the piperidin-1-yl group (analogous to piperazine ring synthesis in ).

Imidazole-Carboxamide Assembly : Coupling the pyrimidine intermediate with a pre-synthesized imidazole-carboxamide fragment via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.

Final Functionalization : Introducing the 4-ethoxyphenyl group using nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Q. Characterization Tools :

  • NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., distinguishing imidazole C-4 vs. C-2 positions) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and purity.
  • HPLC : Assess purity (>95% recommended for biological assays).

Q. Q2. How can researchers validate the molecular structure of this compound to resolve ambiguities in regiochemistry?

Methodological Answer:

  • X-ray Crystallography : Definitive proof of structure via single-crystal analysis (as demonstrated for related piperazine-carboxamides in ).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in substituent positions (e.g., pyrimidine vs. imidazole connectivity) .
  • Comparative IR Analysis : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against a specific enzyme target?

Methodological Answer:

Core Modifications :

  • Pyrimidine Ring : Replace piperidin-1-yl with morpholine or thiomorpholine to alter electron density and binding affinity.
  • Imidazole Substituents : Introduce methyl or halogen groups at C-2 to assess steric effects (as in ’s pyrazole analogs).

Assay Design :

  • Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to measure IC₅₀ values.
  • Cellular Models : Test cytotoxicity and target engagement in relevant cell lines (e.g., cancer models if exploring kinase inhibition).

Data Interpretation :

  • Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with activity trends .

Q. Q4. How should researchers address contradictions in reported pharmacokinetic data (e.g., metabolic stability vs. solubility)?

Methodological Answer:

  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP and solubility (align with ’s PubChem-derived descriptors).
  • Experimental Validation :
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
    • Solubility Enhancement : Co-crystallize with cyclodextrins or synthesize phosphate prodrugs.
  • Statistical Analysis : Apply multivariate regression to identify structural contributors to conflicting properties .

Q. Q5. What strategies are effective for elucidating the mechanism of action when target engagement data is inconclusive?

Methodological Answer:

Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Measure direct binding to purified target proteins.
  • Thermal Shift Assay : Monitor protein stabilization upon ligand binding.

Genetic Approaches :

  • CRISPR Knockout Models : Confirm loss of activity in target-deficient cells.
  • RNAi Screening : Identify off-target effects via pathway enrichment analysis.

Structural Biology :

  • Cryo-EM or X-ray Co-crystallization : Resolve ligand-protein interactions at atomic resolution (as in ).

Q. Q6. How can researchers overcome challenges in synthesizing enantiomerically pure analogs for chiral pharmacology studies?

Methodological Answer:

Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during imidazole synthesis.

Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .

Chromatographic Resolution :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration.

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